molecular formula C8H4ClN3 B3174618 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-81-3

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3174618
CAS No.: 954112-81-3
M. Wt: 177.59 g/mol
InChI Key: MOEPFOSHMIGVPW-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 954112-81-3) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a chlorinated pyrrolopyridine core, a structure frequently investigated for its potential to interact with various enzymatic targets. Its primary researched application is as a potent inhibitor of Human Neutrophil Elastase (HNE), a serine protease implicated in the pathology of chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis . Studies have shown that derivatives based on this scaffold can exhibit HNE inhibitory activity with IC50 values in the low nanomolar range, and the presence of the carbonitrile group at the 3-position is a critical structural feature for this activity . Furthermore, the 5-chloro substitution is well-tolerated and can interact with the large pocket of the enzyme's active site . Beyond HNE inhibition, this pyrrolo[2,3-b]pyridine derivative serves as a crucial synthetic intermediate for developing protein kinase inhibitors . Its structure is a key building block in the synthesis of compounds designed to target kinases like BRAF V600E , which is a validated oncogenic target in cancers such as melanoma . The scaffold is also explored in patents for the creation of DYRK1A inhibitors, which are relevant in research on neurological conditions including Alzheimer's disease . This product is supplied for laboratory research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEPFOSHMIGVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856878
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10856878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-81-3
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chloro 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile and Analogous Structures

General Approaches to Pyrrolo[2,3-b]pyridine Core Synthesis

The construction of the pyrrolo[2,3-b]pyridine scaffold can be broadly categorized into several key strategies, including the annulation of a pyrrole (B145914) ring onto a pyridine (B92270) precursor and the cyclization of suitably functionalized pyridine derivatives.

Annulation reactions that begin with a pyrrole precursor are a common method for synthesizing the pyrrolo[2,3-b]pyridine core. These strategies involve building the pyridine ring onto a pre-existing pyrrole framework. One such approach is the cyclo-condensation reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds. ajol.info This method provides a direct route to substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid has been established to produce new substituted 1H-pyrrolo[2,3-b]pyridines. ajol.info

Another strategy involves the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles, which has been developed as an efficient approach to fluorinated pyrrolo[2,3-b]pyridines. enamine.net

The synthesis of the pyrrolo[2,3-b]pyridine core often commences from pyridine precursors, where the pyrrole ring is constructed. Modifications of the Madelung and Fischer indole (B1671886) syntheses have been successfully applied to prepare a variety of 2-, 3-, and 4-alkyl and -aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org

Tandem reactions provide an efficient route for the construction of complex heterocyclic systems. For example, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile (B52724) can afford polyfunctionalized tetrahydrocyclopenta nih.govnbuv.gov.uapyrrolo[2,3-b]pyridines in high yields and with high diastereoselectivity. beilstein-journals.org

The nitrile group is a versatile functional group in the synthesis of nitrogen-containing heterocycles. Nitrile-mediated cyclocondensation reactions are particularly useful for constructing the pyrrolo[2,3-b]pyridine framework. These reactions often involve the intramolecular cyclization of a nitrile-containing intermediate.

A novel approach for the synthesis of tetrasubstituted NH-pyrroles has been developed using gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgnih.gov This strategy involves a tandem reaction of Michael addition and cyanide-mediated nitrile-to-nitrile cyclocondensation. organic-chemistry.orgnih.govfigshare.com The process is guided by the multiple roles of the cyanide ion and can be extended to produce fused pyrrole systems. nih.govfigshare.com

Targeted Synthetic Routes to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

The synthesis of the specifically substituted this compound requires a targeted approach, carefully considering the starting materials and reaction conditions to achieve the desired substitution pattern.

The selection of appropriate starting materials is critical for the efficient synthesis of this compound. A common precursor for the pyrrolo[2,3-b]pyridine core is 4-chloro-7-azaindole (B22810) (5-chloro-1H-pyrrolo[2,3-b]pyridine). nih.govsigmaaldrich.com Further functionalization at the 3-position is then required to introduce the carbonitrile group.

The synthesis of related pyrrole-3-carbonitriles often starts from more basic building blocks. For example, the synthesis of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile is achieved through the cyclization of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile in a hydrogen chloride-ethyl acetate (B1210297) solution. google.com This suggests that a similar strategy could be envisioned for the target molecule, starting from a suitably chlorinated pyridine derivative.

Starting Material Target Moiety Reference
4-Chloro-7-azaindolePyrrolo[2,3-b]pyridine core nih.govsigmaaldrich.com
2-[2-(2-fluorophenyl)-2-carbonyl]malononitrilePyrrole-3-carbonitrile google.com

This table showcases examples of starting materials for the synthesis of the pyrrolo[2,3-b]pyridine core and related structures.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. This includes the choice of solvent, temperature, catalyst, and reaction time.

For the introduction of substituents onto the pyrrolo[2,3-b]pyridine core, cross-coupling reactions are often employed. For instance, the Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl groups at specific positions. nih.gov The chemoselectivity of these reactions is a key consideration, especially when multiple reactive sites are present on the heterocyclic core. nih.gov

The optimization of a one-pot, three-component synthesis of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives under microwave-assisted conditions highlights the importance of reaction parameters. researchgate.net Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.net

Reaction Type Key Optimization Parameters Reference
Suzuki-Miyaura Cross-CouplingCatalyst, Ligand, Base, Solvent nih.gov
One-pot Three-component SynthesisSolvent, Temperature, Use of Microwave Irradiation researchgate.net

This table summarizes key parameters for the optimization of relevant synthetic reactions.

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

The synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, requires precise control of substituent placement on the bicyclic core. The regiochemical outcome is largely dictated by the substitution pattern of the starting materials, typically a substituted pyridine or pyrrole. For the target molecule, this compound, synthetic strategies are designed to specifically install the chloro group at the C5-position of the pyridine ring and the carbonitrile group at the C3-position of the pyrrole ring.

Classic synthetic routes, such as modified Madelung or Fischer indole syntheses, can be adapted for pyrrolopyridines. rsc.org In these pathways, the regioselectivity is predetermined by the functionalities on the precursors. For instance, the cyclization of an appropriately substituted aminopyridine derivative would lead to the desired pyrrolopyridine skeleton. Electrophilic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine core, such as nitration, bromination, and iodination, predominantly occur at the 3-position of the pyrrole ring, which is the most nucleophilic site. rsc.org This inherent reactivity can be exploited to introduce the carbonitrile group or a precursor at this position after the main scaffold has been formed.

Stereochemical considerations are generally minimal in the synthesis of the aromatic pyrrolopyridine core itself. However, if chiral centers are present on substituents attached to the ring system, or if the synthesis involves steps that create stereocenters (e.g., in side chains or during certain cyclization reactions of non-aromatic precursors), then controlling the stereochemistry becomes a critical aspect of the synthetic design. For the specific target compound, this compound, being an achiral aromatic molecule, stereoselectivity is not a primary concern in its direct synthesis.

Novel Synthetic Strategies and Catalytic Advancements

Recent decades have witnessed a significant evolution in the synthesis of heterocyclic compounds, moving beyond classical methods towards more efficient, selective, and sustainable approaches. frontiersin.org The construction of complex scaffolds like pyrrolopyridines has benefited immensely from these advancements. frontiersin.orgnih.gov Key developments include the widespread application of transition metal-catalyzed cross-coupling reactions for functionalization, the adoption of green chemistry principles to minimize environmental impact, and the use of multicomponent reactions to build molecular complexity in a single step. frontiersin.orgacs.org These modern strategies offer powerful tools for the synthesis of this compound and its analogs with improved yields and versatility.

Application of Metal-Catalyzed Coupling Reactions in Pyrrolopyridine Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing powerful methods for C-C and C-N bond formation in the construction and functionalization of heterocyclic systems like pyrrolopyridines. nih.govmdpi.com These reactions are often characterized by their high efficiency and selectivity under mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is frequently used to introduce aryl or heteroaryl substituents onto the pyrrolopyridine scaffold. nih.gov For example, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo chemoselective Suzuki coupling at the more reactive C-2 position. nih.gov Similarly, the Buchwald-Hartwig amination allows for the regioselective formation of C-N bonds, enabling the introduction of various amine functionalities. nih.gov

Other transition metals have also found utility. Copper-catalyzed reactions, such as those used in Sonogashira couplings of terminal alkynes with aryl halides, provide a pathway to alkynylated pyrrolopyridines, which can be further elaborated. mdpi.com Iron, being an inexpensive and earth-abundant metal, is emerging as a sustainable alternative to palladium in some cross-coupling reactions. digitellinc.com Manganese and rhodium have also been employed in novel cyclization strategies to construct the pyrrolopyridine core itself. nih.govmdpi.com

Table 1: Examples of Metal-Catalyzed Reactions in Pyrrolopyridine Synthesis
Reaction TypeMetal Catalyst (Example)ReactantsBond FormedReference
Suzuki-Miyaura CouplingPalladium (e.g., Pd₂(dba)₃)Halogenated Pyrrolopyridine + Boronic AcidC-C (Aryl-Aryl) nih.gov
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂)Halogenated Pyrrolopyridine + AmineC-N (Aryl-Amine) nih.gov
Sonogashira CouplingPalladium/CopperHalogenated Pyrrolopyridine + Terminal AlkyneC-C (Aryl-Alkyne) mdpi.com
Radical CyclizationManganeseIsocyano-biphenyl-carbonitrile + Arylboronic AcidC-C, C-N nih.gov
Direct C-H ArylationIronPyrrole + Heteroarylboronic AcidC-C (Aryl-Aryl) digitellinc.com

Development of Sustainable and Green Chemical Syntheses for Heterocycles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.in This shift is driven by the need for more environmentally benign and economically viable chemical processes. nih.govijarsct.co.in

Key strategies in the green synthesis of heterocycles include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ethanol, or acetonitrile, or even performing reactions in solvent-free conditions. ijarsct.co.inrsc.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating. nih.govrasayanjournal.co.in

Solvent-Free Reactions: Techniques like ball milling, where mechanical force is used to induce chemical reactions between solid reactants, completely eliminate the need for solvents. tandfonline.com

Catalysis: The use of recyclable solid acid catalysts (e.g., K-10 montmorillonite) or biocatalysts offers a greener alternative to stoichiometric reagents that generate significant waste. nih.govijarsct.co.in

These methodologies offer sustainable pathways for producing pyrrolopyridines and other important heterocycles, minimizing the environmental footprint associated with their synthesis. frontiersin.orgijarsct.co.in

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycles
ParameterTraditional SynthesisGreen SynthesisReference
SolventsOften hazardous, volatile organic solvents (e.g., DMF, chloroform)Benign solvents (water, ethanol), ionic liquids, or solvent-free ijarsct.co.inrsc.org
EnergyConventional heating, often for long periodsMicrowave irradiation, ultrasound, mechanochemistry (ball milling) rasayanjournal.co.intandfonline.com
Reagents/CatalystsOften stoichiometric, toxic, or corrosive reagentsCatalytic amounts of recyclable, non-toxic catalysts (e.g., solid acids, biocatalysts) nih.govijarsct.co.in
WasteGenerates significant amounts of hazardous wasteHigh atom economy, minimal waste generation nih.gov
EfficiencyOften requires multiple steps and purificationImproved yields, shorter reaction times, simplified workup rasayanjournal.co.intandfonline.com

Multicomponent Reaction Approaches for Constructing Pyrrolopyridine Scaffolds

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product in a single synthetic operation. nih.gov These reactions are highly valued for their efficiency, high atom economy, and ability to rapidly generate molecular diversity from simple, readily available starting materials. acs.orgnih.gov MCRs are particularly well-suited for constructing complex heterocyclic scaffolds like pyrrolopyridines. researchgate.netresearchgate.net

A notable example involves a three-component synthesis of a polysubstituted 5-aminooxazole, which then serves as a versatile intermediate. acs.orgepfl.ch This intermediate can undergo a subsequent reaction with an α,β-unsaturated acyl chloride in a one-pot domino sequence involving acylation, intramolecular Diels-Alder reaction, and retro-Michael cycloreversion to yield highly functionalized pyrrolopyridine structures. acs.orgepfl.ch Another approach utilizes a four-component reaction to synthesize pyrrolo[3,4-b]pyridin-5-ones, demonstrating the power of MCRs to assemble polycyclic systems efficiently. nih.govmdpi.com These methods allow for the "decoration" of the final scaffold with various substituents by simply changing the initial components, making them ideal for creating libraries of compounds for chemical biology and drug discovery. acs.org

Table 3: Multicomponent Reactions for Pyrrolopyridine and Related Scaffolds
Reaction Name/TypeNumber of ComponentsTypical ReactantsResulting ScaffoldReference
Ugi/Diels-Alder Cascade4Amine, Aldehyde, Isocyanide, AnhydridePyrrolo[3,4-b]pyridin-5-one mdpi.com
Three-Component/Domino Sequence3+1Aldehyde, Amine, Isocyanoacetamide, then Acyl ChloridePolysubstituted Pyrrolo[3,4-b]pyridine acs.orgepfl.ch
Aqueous Acetic Acid MCR3Aryl Glyoxal, 1,3-Dione, 2-Amino-1,4-naphthoquinonePolycyclic Pyrrolopyridine Precursor (1,5-Diketone) researchgate.netresearchgate.net

Chemical Reactivity and Transformations of 5 Chloro 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile

Reactivity of the Nitrile Group (–CN)

The carbonitrile (nitrile) group at the C-3 position of the 7-azaindole (B17877) core is a key site for chemical modification. It can participate in a variety of transformations, including nucleophilic additions, reductions, and hydrolysis.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This initial addition can be followed by an intramolecular reaction to form new heterocyclic rings. A notable example is the reaction of a 7-azaindole-3-carbonitrile with a thiosemicarbazide (B42300) derivative. acs.org In this type of transformation, the nucleophilic nitrogen of the thiosemicarbazide adds to the nitrile carbon, initiating a cyclization cascade that results in the formation of a 2-amino-1,3,4-thiadiazole (B1665364) ring fused to the 7-azaindole core. acs.org This strategy is valuable for the synthesis of complex, polycyclic molecules from simpler precursors.

Table 1: Example of Nucleophilic Addition and Cyclization

Starting MaterialReagentProductReaction Type
7-azaindole-3-carbonitrileBenzyl thiosemicarbazide2-amino-1,3,4-thiadiazole derivativeNucleophilic addition-cyclization

The nitrile group can be readily reduced to a primary amine (aminomethyl group), a common transformation in organic synthesis. This conversion significantly alters the molecule's properties, introducing a basic and nucleophilic center. Standard reducing agents for this purpose include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), and dissolving metal reductions. The resulting (5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a valuable intermediate for further functionalization, such as amide bond formation or alkylation.

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or a primary amide intermediate. For instance, the conversion of 7-azaindole-3-carboxylic acid to its corresponding amide, followed by dehydration with a reagent like phosphorus oxychloride (POCl₃), yields the 7-azaindole-3-carbonitrile. unifi.it This process is reversible; therefore, the carbonitrile can be hydrolyzed back to the 7-azaindole-3-carboxamide and subsequently to 7-azaindole-3-carboxylic acid. This transformation replaces the linear nitrile moiety with a planar, hydrogen-bonding carboxamide or a carboxylic acid group, profoundly impacting the molecule's biological and physical properties.

Reactivity at the Pyrrole (B145914) Nitrogen (N-1)

The nitrogen atom of the pyrrole ring (N-1) possesses a lone pair of electrons that contributes to the aromaticity of the ring system. However, the N-H proton is acidic and can be removed by a base, rendering the nitrogen nucleophilic and available for substitution reactions.

The deprotonation of the pyrrole nitrogen creates a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides. This allows for the introduction of a wide variety of substituents at the N-1 position. For example, treatment of 7-azaindole-3-carbonitrile with a strong base such as sodium hydride (NaH) followed by the addition of an alkylating agent like iodomethane (B122720) results in the formation of the N-methylated product. google.comgoogle.comgoogleapis.com Similarly, acylation can be achieved using acyl chlorides in the presence of a base like triethylamine. unifi.it These reactions are fundamental for modifying the steric and electronic properties of the 7-azaindole scaffold. acs.org

Table 2: Examples of N-1 Substitution Reactions

Starting MaterialReagentsElectrophileProductReaction Type
7-azaindole-3-carbonitrileSodium Hydride, DMFIodomethane1-Methyl-7-azaindole-3-carbonitrileN-Alkylation
5-chloro-1H-pyrrolo[2,3-b]pyridineCesium CarbonateAlkyl Halide1-Alkyl-5-chloro-7-azaindoleN-Alkylation
7-azaindole-3-carbonitrileTriethylamine, DCMAcyl Chloride1-Acyl-7-azaindole-3-carbonitrileN-Acylation

The 7-azaindole ring system exhibits prototropic tautomerism, a phenomenon where a proton can move between the pyrrole nitrogen (N-1) and the pyridine (B92270) nitrogen (N-7). researchgate.net This results in an equilibrium between the 1H-pyrrolo[2,3-b]pyridine form and the 7H-pyrrolo[2,3-b]pyridine tautomer. researchgate.net The ground state predominantly exists as the 1H-tautomer. researchgate.net

The reactivity at the N-1 position is directly linked to this tautomeric behavior. The ability of the N-1 proton to be abstracted by a base, which is the first step in alkylation and acylation reactions, is the same process that initiates the proton transfer in tautomerization. The acidity of the N-1 proton is influenced by the electron-withdrawing nature of the fused pyridine ring, making it susceptible to deprotonation. While the resulting anion has charge density on both N-1 and N-7, reactions with electrophiles such as alkyl and acyl halides predominantly occur at the N-1 position, leading to the thermodynamically more stable product. Understanding this tautomeric equilibrium is crucial for controlling the regioselectivity of substitution reactions on the 7-azaindole skeleton.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a key site for chemical interactions, including coordination with metals and protonation. Its reactivity is also evident in oxidation reactions.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand in coordination complexes with various metal ions. While specific studies on the coordination chemistry of this compound are not extensively documented, the broader class of 7-azaindole derivatives is known to form stable complexes. It has been shown that the 7-azaindol-1-yl anion can be stabilized by central ions such as aluminum, zinc, or boron. researchgate.net The luminescent properties of 7-azaindole derivatives have been explored through the synthesis of a wide range of metal complexes. researchgate.net

Protonation of the pyridine nitrogen is a fundamental reaction that influences the compound's solubility and biological activity. The pyridine nitrogen in the 7-azaindole scaffold is basic, with a pKa of approximately 4.59 for the parent 7-azaindole, making it a stronger base than indole (B1671886). researchgate.net This basicity allows for the formation of salts with various acids.

The pyridine nitrogen of 7-azaindole derivatives can be oxidized to form the corresponding N-oxide. This transformation is a common strategy to modify the electronic properties of the pyridine ring and to facilitate further functionalization. researchgate.netresearchgate.net The resulting N-oxide can activate the pyridine ring for subsequent reactions, such as nucleophilic substitution. While specific examples for the N-oxidation of this compound are not detailed in the provided search results, the general reactivity of the 7-azaindole nucleus suggests that this transformation is feasible using common oxidizing agents like peroxy acids.

Transformations Involving the Halogen Substituent (Chlorine at C-5)

The chlorine atom at the C-5 position is a versatile handle for introducing a wide range of functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the pyridine nitrogen and the cyano group at C-3 enhances the electrophilicity of the pyridine ring, making the C-5 position susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for replacing the chlorine atom with various nucleophiles. rsc.orgnih.gov This type of reaction is a cornerstone for the synthesis of diverse 7-azaindole derivatives.

A variety of nucleophiles, including amines, alcohols, and thiols, can displace the C-5 chloro substituent. The reaction typically proceeds under basic conditions and may be facilitated by heating. The general mechanism for SNAr reactions on activated aromatic systems involves the formation of a Meisenheimer intermediate. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloro-7-Azaindole Derivatives

Nucleophile Product Reaction Conditions Reference
Amine (R-NH2) 5-Amino-7-azaindole derivative Base, Heat researchgate.net
Alcohol (R-OH) 5-Alkoxy-7-azaindole derivative Base, Heat beilstein-journals.org
Thiol (R-SH) 5-Thioether-7-azaindole derivative Base, Heat General SNAr

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize the 7-azaindole scaffold. researchgate.netmdpi.comatlanchimpharma.com The C-5 chloro position of this compound is an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted azaindole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, and vinyl substituents at the C-5 position. nih.govnih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C-5 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org This methodology is valuable for the synthesis of alkynyl-substituted 7-azaindoles, which are important intermediates in medicinal chemistry. soton.ac.uknih.gov

Table 2: Examples of Cross-Coupling Reactions on Chloro-7-Azaindole Derivatives

Reaction Type Coupling Partner Catalyst System Product Reference
Suzuki-Miyaura Arylboronic acid Pd catalyst, base 5-Aryl-7-azaindole nih.govresearchgate.net
Sonogashira Terminal alkyne Pd catalyst, Cu(I) co-catalyst, base 5-Alkynyl-7-azaindole wikipedia.orgsoton.ac.uk

Functionalization at Other Ring Positions

Beyond the pyridine nitrogen and the C-5 position, other sites on the this compound ring system can be functionalized, allowing for the synthesis of a wide array of derivatives.

The chemistry of 7-azaindole derivatives has been extensively developed, enabling the functionalization of almost all positions of the nucleus. researchgate.net Directed metalation and halogen/magnesium exchange are key strategies for introducing substituents at specific carbon atoms. researchgate.net For instance, lithiation of a protected 7-azaindole can be directed to the C-2 position, allowing for the introduction of various electrophiles. atlanchimpharma.com Similarly, functionalization at the C-4 and C-6 positions has been achieved through multi-step synthetic sequences often involving halogenation followed by cross-coupling reactions. researchgate.netatlanchimpharma.com

The pyrrole nitrogen (N-1) can be readily substituted with various protecting groups or functional moieties. nih.gov This modification can influence the reactivity of the entire ring system and is often a crucial step in multi-step syntheses.

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Moiety

The pyrrole ring in the 1H-pyrrolo[2,3-b]pyridine system is generally susceptible to electrophilic attack due to its electron-rich nature. In the unsubstituted scaffold, electrophilic aromatic substitution reactions such as nitration, halogenation, and Mannich reactions occur predominantly at the 3-position. rsc.org

However, in this compound, the C-3 position is already substituted with a strongly electron-withdrawing carbonitrile group. This group significantly deactivates the pyrrole ring towards further electrophilic attack. Any potential EAS reaction would likely be directed to the only available position on the pyrrole moiety, C-2, but the deactivating effect of the adjacent nitrile group makes such a reaction challenging.

Instead, electrophilic substitutions are more commonly observed on the pyridine ring of the 7-azaindole nucleus, often requiring activation or specific reaction conditions. For instance, nitration of 7-azaindoline (the reduced, more activated analogue) occurs at the C-5 position of the pyridine ring. acs.org Similarly, highly functionalized 7-azaindoles can undergo regioselective bromination on the pyridine ring, as seen in the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole, where the positions of existing substituents dictate the outcome. researchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 7-Azaindole Derivatives

Starting Material Reagent(s) Position of Substitution Product Reference
1H-Pyrrolo[2,3-b]pyridine HNO₃/H₂SO₄ C-3 3-Nitro-1H-pyrrolo[2,3-b]pyridine rsc.org
1H-Pyrrolo[2,3-b]pyridine Br₂/AcOH C-3 3-Bromo-1H-pyrrolo[2,3-b]pyridine rsc.org
1H-Pyrrolo[2,3-b]pyridine I₂/KI C-3 3-Iodo-1H-pyrrolo[2,3-b]pyridine rsc.org
4-Chloro-3-nitro-7-azaindole NBS C-5 5-Bromo-4-chloro-3-nitro-7-azaindole researchgate.net
7-Azaindoline fuming HNO₃/H₂SO₄ C-5 5-Nitro-7-azaindoline acs.org

Derivatization at Pyridine Ring Positions (C-2, C-4, C-6)

Functionalization of the pyridine ring of the 7-azaindole scaffold is a key strategy for the synthesis of complex derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at various positions. eurekaselect.comatlanchimpharma.com

C-2 Position: The C-2 position can be functionalized following initial lithiation or halogenation. For example, 2-iodo-7-azaindoles serve as effective substrates for Suzuki-Miyaura couplings to introduce aryl groups. atlanchimpharma.com

C-4 Position: The chlorine atom on a 4-chloro-7-azaindole (B22810) is a versatile handle for derivatization. It readily participates in palladium-catalyzed reactions, including Suzuki-Miyaura couplings with arylboronic acids, Sonogashira couplings with terminal alkynes, and Heck couplings with alkenes. atlanchimpharma.com Furthermore, the C-4 position is amenable to C-N bond formation via Buchwald-Hartwig amination, allowing for the introduction of a wide range of amine substituents. beilstein-journals.org

C-6 Position: Direct functionalization at the C-6 position is less common due to the electronic properties of the ring system. However, derivatization can be achieved through activation of the pyridine ring, typically by forming the corresponding N-oxide. Treatment of the 7-azaindole N-oxide with reagents like acid halides can lead to the regioselective introduction of halogens at the C-6 position. researchgate.net

Table 2: Examples of Derivatization Reactions on the 7-Azaindole Pyridine Ring

Position Reaction Type Substrate Reagent(s) Product Reference
C-2 Suzuki-Miyaura 2-Iodo-7-azaindole Phenylboronic acid, Pd catalyst 2-Phenyl-7-azaindole atlanchimpharma.com
C-4 Suzuki-Miyaura 4-Chloro-7-azaindole Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ 4-Aryl-7-azaindole atlanchimpharma.com
C-4 Sonogashira 4-Iodo-1-acetyl-7-azaindole 2-Methyl-3-butyn-2-ol, PdCl₂(PPh₃)₂, CuI 4-Alkynyl-7-azaindole derivative atlanchimpharma.com
C-4 Buchwald-Hartwig N-substituted 4-bromo-7-azaindole Amine, Pd(OAc)₂, Xantphos, Cs₂CO₃ 4-Amino-7-azaindole derivative beilstein-journals.org
C-6 Halogenation 7-Azaindole N-oxide Acyl halide 6-Halo-7-azaindole researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and predicting outcomes. Studies have employed a combination of experimental and computational methods to probe these pathways.

Elucidation of Cyclization and Annulation Mechanisms

The construction of the 7-azaindole skeleton itself can be achieved through various cyclization strategies, with palladium-catalyzed annulation being a prominent method. One proposed mechanism involves the reaction of an ortho-iodoarylamine with an alkene like allyl acetate (B1210297). The process is thought to proceed via the formation of a π-allyl palladium complex, followed by an intermolecular nucleophilic attack from the amine to generate the pyrrole ring and regenerate the Pd(0) catalyst. nih.govmdpi.com

Another powerful method for forming the pyrrole ring is the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step. The mechanism of this intramolecular cyclization can be catalyzed by acids or metals. For instance, copper-mediated cyclization is a common and effective approach. nih.govorganic-chemistry.org

Mechanistic studies on the functionalization of the 7-azaindole N-H bond have also been conducted. A detailed investigation of the Chan-Lam N-arylation using a copper(II)-DBU catalytic system employed multiple spectroscopic techniques and DFT calculations. This study identified key dimeric copper(II)-7-azaindole complexes as reaction intermediates. The proposed mechanism involves the oxidation of a transmetalated aryl-copper(II) species to a more reactive aryl-copper(III) intermediate, which then undergoes reductive elimination to form the N-aryl product, confirming a Cu(II)/Cu(III)/Cu(I) catalytic cycle. nih.govresearchgate.net

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While specific kinetic data for derivatization of this compound are not widely published, studies on related systems offer valuable mechanistic understanding.

Nucleophilic aromatic substitution (SNAr) is a key reaction for derivatizing halogenated heterocycles. Kinetic investigations of SNAr reactions on N-methylpyridinium ions with piperidine (B6355638) revealed a second-order dependence on the amine concentration. This suggests a mechanism where the rate-determining step is not the initial nucleophilic attack, but rather the subsequent deprotonation of the addition intermediate by a second molecule of the amine. nih.gov Furthermore, kinetic isotope effect (KIE) studies have challenged the traditional stepwise view of SNAr. For many reactions involving azole nucleophiles, the lack of a significant KIE indicates that the reaction proceeds through a single, concerted transition state (a cSNAr mechanism) rather than via a stable Meisenheimer intermediate. rsc.orgnih.gov

For palladium-catalyzed cross-coupling reactions, kinetic analysis helps to optimize catalyst systems and understand the influence of substrates. For example, a kinetic study of Suzuki-Miyaura reactions between various fluorinated aryl bromides and phenylboronic acids monitored reaction conversion over time at different temperatures. mdpi.com Such studies allow for the determination of reaction rates and can help elucidate the rate-limiting step of the catalytic cycle, which is often oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates and ligands used.

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. For 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile , a detailed analysis of its ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, would provide a complete map of its atomic connectivity.

The ¹H NMR spectrum of This compound is expected to exhibit distinct signals corresponding to the protons of the bicyclic system. The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would be influenced by the electron-withdrawing effects of the chlorine atom, the nitrile group, and the pyridine (B92270) nitrogen.

The pyrrole (B145914) NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature and potential for hydrogen bonding. The remaining aromatic protons on the pyrrolo[2,3-b]pyridine core would present characteristic splitting patterns.

Interactive Data Table: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (NH)> 12.0br s-
H2~8.5s-
H4~8.4d~2.5
H6~8.2d~2.5

Note: These are predicted values and may vary in experimental conditions.

The proton at position 2 (H2) is anticipated to be a singlet due to the absence of adjacent protons. The protons at positions 4 (H4) and 6 (H6) on the pyridine ring are expected to appear as doublets, showing a meta-coupling with a small coupling constant (J), typically around 2.5 Hz.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. For This compound , the carbon atoms of the aromatic rings and the nitrile group will have characteristic resonances.

The carbon bearing the nitrile group (C3) and the carbon attached to the chlorine atom (C5) are expected to be significantly influenced by these substituents. The nitrile carbon itself will appear in the characteristic region for cyano groups.

Interactive Data Table: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C2~130
C3~100
C3a~125
C4~145
C5~120
C6~135
C7a~150
CN~115

Note: These are predicted values and may vary in experimental conditions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between H4 and H6 on the pyridine ring, showing a cross-peak between these two signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the signals for H2, H4, and H6 to their corresponding carbon atoms (C2, C4, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to identifying the connectivity across multiple bonds, including quaternary carbons. For instance, correlations would be expected from H2 to C3, C3a, and C7a. The NH proton (H1) would likely show correlations to C2, C3, C3a, and C7a, providing crucial information for assembling the pyrrole ring and its fusion to the pyridine ring. Correlations from H4 and H6 would help to confirm the assignments of the carbons in the pyridine ring, including the quaternary carbons C5 and C7a.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of This compound . This would allow for the confirmation of its elemental formula, C₈H₄ClN₃. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Data Table: Predicted HRMS Data

IonCalculated m/z for C₈H₄³⁵ClN₃Calculated m/z for C₈H₄³⁷ClN₃
[M+H]⁺178.0166180.0137

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would reveal the fragmentation patterns of the molecule, offering further structural confirmation. Key fragmentation pathways would likely involve the loss of small, stable molecules.

Expected fragmentation could include the loss of HCN from the pyrrole ring or the nitrile group. The cleavage of the chloro group could also be a prominent fragmentation pathway. The analysis of these fragments would provide corroborating evidence for the proposed structure of This compound .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, characteristic vibrational frequencies would be expected to confirm the presence of its key functional groups. However, specific experimental IR spectral data for this compound could not be located.

Based on the structure, the following absorption bands would be anticipated:

Nitrile (C≡N) stretching: A sharp, intense absorption band typically appears in the range of 2220-2260 cm⁻¹.

N-H stretching: The pyrrole N-H group would likely show a moderate to broad absorption band between 3200 and 3500 cm⁻¹.

C=N and C=C stretching: The aromatic pyridine and pyrrole rings contain C=N and C=C bonds, which would produce a series of absorption bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

Table 1: Expected IR Vibrational Frequencies

Functional Group Expected Frequency Range (cm⁻¹) Intensity
Nitrile (C≡N) 2220-2260 Strong, Sharp
Pyrrole (N-H) 3200-3500 Moderate-Broad
Aromatic C=N 1500-1650 Moderate-Strong

Note: This table is based on general spectroscopic principles, as specific experimental data for this compound was not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing compounds with chromophores, such as aromatic systems.

The fused aromatic ring system of this compound constitutes a significant chromophore. This structure would be expected to absorb UV radiation, leading to π→π* and n→π* electronic transitions. An analysis of the absorption maxima (λmax) would provide insight into the electronic properties of the molecule. However, no specific experimental UV-Vis spectral data for this compound could be located in the searched sources.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound. A search of crystallographic databases and scientific literature did not yield a published crystal structure for this specific compound.

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of organic compounds. A typical method for a compound like this compound would likely involve reverse-phase chromatography. Method development would entail optimizing parameters such as the column (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), flow rate, and detection wavelength. Despite the commonality of this technique, no specific, validated HPLC methods for the analysis of this compound were found in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyphenated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the analysis of heterocyclic compounds such as "this compound". This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. In a typical LC-MS analysis, the compound is first separated from a mixture on a chromatographic column and then introduced into the mass spectrometer for ionization and detection.

The mass spectrum of "this compound" would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak [M]+, reflecting the natural abundance of the 35Cl and 37Cl isotopes.

Illustrative LC-MS Data for this compound

ParameterValue
Chromatographic Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Observed m/z [M+H]+ 178.0
Observed m/z [M+H+2]+ 180.0
Expected Isotopic Ratio ~3:1

Note: The data in this table is illustrative and based on typical analytical conditions for similar compounds. It serves to demonstrate the type of information obtained from an LC-MS analysis.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. guidechem.com This is achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For a compound like "this compound," UPLC can provide superior separation from impurities and closely related isomers.

The enhanced separation power of UPLC is particularly valuable in the analysis of synthetic intermediates and final products in pharmaceutical development, where purity is of utmost importance. While a specific UPLC method for "this compound" is not detailed in available literature, methods for structurally similar compounds often employ C18 or other reverse-phase columns with fast gradient elution. chemsrc.com

Hypothetical UPLC Method Parameters and Performance

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 2 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and/or MS
Expected Retention Time ~1.5 min
Theoretical Plates >15,000

Note: This table presents a hypothetical UPLC method based on common practices for the analysis of small organic molecules. The performance metrics are illustrative of the high efficiency expected from a UPLC system.

The adoption of UPLC technology allows for much shorter run times, significantly increasing sample throughput in a research or quality control environment. The improved resolution also aids in the detection and quantification of trace-level impurities that might be missed with traditional HPLC methods.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Pyrrolo 2,3 B Pyridine 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic nature of heterocyclic systems. These methods are used to determine the distribution of electrons within the molecule, its conformational preferences, and the aromatic character of its constituent rings.

Molecular orbital (MO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For the parent 7-azaindole (B17877) scaffold, theoretical studies have shown that the pyridine (B92270) ring's nitrogen atom acts as a π and σ acceptor, while the pyrrole (B145914) ring functions as a π donor and σ acceptor. researchgate.net This electronic interplay governs the charge distribution across the bicyclic system. In 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, the introduction of two strong electron-withdrawing groups—the chloro group at the C5 position and the nitrile group at the C3 position—is expected to significantly influence the electronic landscape. These substituents would lower the energies of both the HOMO and LUMO and likely increase the HOMO-LUMO gap, suggesting enhanced stability compared to the unsubstituted parent molecule.

Charge distribution calculations, such as Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the electron density on each atom. It is predicted that the nitrogen atom of the pyridine ring and the carbon atoms attached to the chlorine and nitrile groups would bear significant partial positive charges, while the nitrogen atoms and the chlorine atom would carry partial negative charges. This charge polarization is critical for predicting intermolecular interactions and sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Effects of Substituents on Electronic Properties of the 7-Azaindole Scaffold.
PropertyUnsubstituted 7-AzaindolePredicted Effect on this compoundRationale
HOMO EnergyBaselineLoweredElectron-withdrawing effect of -Cl and -CN groups.
LUMO EnergyBaselineLoweredElectron-withdrawing effect of -Cl and -CN groups.
HOMO-LUMO GapBaselineIncreasedStabilization of orbitals leads to a larger energy gap.
Charge on Pyridine NitrogenNegativeLess NegativeInductive withdrawal by the C5-chloro group.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies to identify the most stable structures. lumenlearning.comlibretexts.org The 1H-pyrrolo[2,3-b]pyridine core is an essentially planar and rigid bicyclic system. High-resolution spectroscopic studies and calculations on 7-azaindole confirm this planarity in the ground state. hhu.de

For this compound, the fused ring system itself has no significant rotational freedom. Therefore, the global energy minimum would correspond to this planar conformation. Computational geometry optimization, typically performed using methods like B3LYP with a basis set such as 6-31G(d), would confirm this planar structure as the lowest energy state. nih.govnih.gov Any deviation from planarity would introduce strain and result in a higher energy conformation.

HOMA (Harmonic Oscillator Model of Aromaticity): Evaluates aromaticity based on bond length deviations from an ideal aromatic system. A value of 1 indicates a fully aromatic ring. mdpi.com

NICS (Nucleus-Independent Chemical Shift): Calculates the magnetic shielding at the center of a ring. Large negative values (e.g., NICS(1)zz, calculated 1 Å above the ring plane) are indicative of high aromaticity. researchgate.net

PDI (Para-Delocalization Index) and FLU (Aromatic Fluctuation Index): These are other electronic delocalization-based indices. mdpi.com

Studies on quinoline, a related benzopyridine system, have shown that the aromaticity of the pyridine-type ring is a crucial determinant of biological activity. mdpi.com For 7-azaindole, both the five-membered pyrrole ring and the six-membered pyridine ring exhibit aromatic character. The pyrrole ring contributes its lone pair to the π-system, fulfilling Hückel's rule. libretexts.org The introduction of the electron-withdrawing chloro and nitrile groups in this compound is expected to modulate the electron density and thus the aromaticity of both rings. The strong inductive and resonance effects would likely decrease the electron density within the ring system, potentially leading to a slight reduction in the aromaticity of both the pyridine and pyrrole rings compared to the unsubstituted parent compound.

Theoretical Predictions of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction pathways, activation energies, and reaction rates. uchicago.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu

For the 7-azaindole scaffold, computational studies have been used to elucidate complex reaction mechanisms. For instance, DFT calculations have been employed to rationalize the intermediates and electronic transitions in the copper-catalyzed Chan-Lam N-arylation of 7-azaindole. nih.gov These studies can reveal the roles of catalysts and reagents and explain the observed product distributions.

In the case of this compound, theoretical methods could be used to predict its reactivity in various transformations. For example:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, further activated by the chloro substituent, would be susceptible to SNAr reactions. Calculations could model the addition-elimination mechanism, determine the activation barriers for different nucleophiles, and predict the regioselectivity.

Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Buchwald-Hartwig amination are common for functionalizing such heterocycles. organic-chemistry.org DFT could be used to model the catalytic cycle (oxidative addition, transmetalation, reductive elimination), helping to optimize reaction conditions and predict potential side reactions.

Locating the transition state structure is a critical step in these studies, often accomplished using algorithms that search for a saddle point on the potential energy surface. chemrxiv.orgarxiv.org The vibrational frequency analysis of a calculated transition state must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

In Silico Prediction of Spectroscopic Properties

In silico methods allow for the prediction of various spectroscopic data, including NMR, IR, and UV-Vis spectra. These predictions are highly valuable for structure verification and interpretation of experimental data.

The prediction of NMR spectra is one of the most successful applications of computational chemistry in structural elucidation. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., the B3LYP functional). nih.govimist.maresearchgate.net

The computational protocol involves two main steps:

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation, as this geometry is crucial for accurate magnetic shielding calculations.

NMR Calculation: Using the optimized geometry, the GIAO method is employed to calculate the absolute magnetic shielding tensors for each nucleus.

The calculated isotropic shielding values (σiso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δcalc = σref - σcalc. conicet.gov.ar For improved accuracy, solvent effects are often included using continuum models like the Polarizable Continuum Model (PCM). nih.gov

For this compound, this method would predict the 1H and 13C chemical shifts. The accuracy of such predictions is generally high, with mean absolute errors often less than 0.2 ppm for 1H and 2-3 ppm for 13C when appropriate levels of theory are used. modgraph.co.uk These in silico data can be instrumental in assigning complex spectra and confirming the molecular structure.

Table 2: Representative Protocol and Expected Accuracy for GIAO-DFT NMR Calculations.
StepMethodologyPurposeTypical Accuracy (vs. Experiment)
Geometry OptimizationDFT (e.g., B3LYP/6-31G(d,p))Obtain the lowest energy molecular structure.N/A (Prerequisite for NMR step)
NMR Shielding CalculationGIAO-DFT (e.g., B3LYP/6-311+G(2d,p))Calculate absolute magnetic shielding for each nucleus.N/A
Solvation ModelPCM (e.g., in Chloroform)Account for the influence of the solvent environment.Improves overall accuracy.
Chemical Shift PredictionReferencing to calculated TMS shielding.Convert absolute shieldings to chemical shifts (ppm).1H: < 0.2 ppm; 13C: < 3 ppm

Simulation of Vibrational Frequencies (IR Spectra)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra of molecules. These simulations provide theoretical infrared (IR) spectra that can be used to interpret experimental data and to understand the vibrational modes of the molecule.

For derivatives of 7-azaindole, the parent structure of this compound, DFT calculations have been successfully employed to predict vibrational frequencies. mdpi.com Theoretical studies on the closely related 5-chloro-7-azaindole-3-carbaldehyde, performed using DFT methods such as B3LYP-D3, PBE0-D3, and ωB97X-D, have shown good agreement with experimental IR and Raman spectra. mdpi.com

In such simulations, the calculated frequencies are often scaled to better match experimental values. For instance, scaling factors can be applied to different spectral regions to account for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. mdpi.com For this compound, key vibrational modes would include the N-H stretch of the pyrrole ring, the C≡N stretch of the nitrile group, and various stretching and bending modes of the aromatic rings. The N-H stretching vibration is particularly sensitive to hydrogen bonding, and its position in the simulated spectrum can provide insights into intermolecular interactions. mdpi.com

Table 1: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data Based on Analogs)

Vibrational ModePredicted Wavenumber (cm⁻¹) (Unscaled)Predicted Wavenumber (cm⁻¹) (Scaled)
N-H Stretch (Pyrrole)~3500~3350
C≡N Stretch (Nitrile)~2250~2230
Aromatic C-H Stretch~3100-3000~3050-2950
Ring C=C and C=N Stretches~1600-1400~1580-1380
C-Cl Stretch~800~790

Tautomerism and Isomerism Studies

Tautomerism is a significant phenomenon in heterocyclic compounds like 7-azaindole derivatives. For this compound, the most common form of tautomerism involves the migration of the proton from the N1 position of the pyrrole ring to the N7 position of the pyridine ring, resulting in the 7H-tautomer.

Relative Stabilities of Possible Tautomeric Forms

Computational studies on the parent 7-azaindole have shown that the 1H-tautomer is generally more stable than the 7H-tautomer in the ground state. The relative energies of the tautomers can be influenced by the environment and the electronic state of the molecule. Quantum chemical calculations can predict the energy difference between these tautomeric forms, providing insight into their relative populations at equilibrium. For many 7-azaindole derivatives, the 1H form is favored.

Influence of Substituents on Tautomeric Equilibria

The presence of substituents on the 7-azaindole ring system can significantly influence the position of the tautomeric equilibrium. The chloro and carbonitrile groups in this compound are electron-withdrawing. These groups can affect the electron density distribution in the molecule and, consequently, the relative basicity of the nitrogen atoms.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational chemistry offers various models to simulate these solvation effects, which can be broadly categorized into continuum and explicit solvation models.

Application of Continuum Solvation Models (PCM)

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org This model is computationally efficient and can provide valuable insights into the effects of bulk solvent properties on the solute.

For 7-azaindole and its derivatives, PCM has been employed to study solvent effects on various properties, including tautomeric equilibria and electronic spectra. rsc.org In the context of this compound, PCM could be used to predict how the relative stabilities of the 1H- and 7H-tautomers change in solvents of different polarities. Generally, a more polar solvent would be expected to better stabilize the tautomer with a larger dipole moment.

Insights from Explicit Solvation Models

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the simulation. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For 7-azaindole, explicit solvation models have been used to investigate the role of water molecules in mediating excited-state proton transfer, a process related to tautomerization.

In the case of this compound, explicit solvation models could be used to study the specific hydrogen bonding interactions between the pyrrole N-H group or the pyridine nitrogen with solvent molecules like water or methanol (B129727). These specific interactions can play a crucial role in determining the local solvent structure and influencing the molecule's properties and reactivity in solution.

Applications in Advanced Organic Synthesis and Materials Science Research

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a Key Synthetic Building Block

The utility of this compound as a foundational element in organic synthesis is well-documented. The pyrrolopyridine scaffold, also known as azaindole, is a privileged structure in medicinal chemistry, frequently appearing as a core component in a wide array of biologically active compounds. nih.govmdpi.com The chloro and carbonitrile substituents on this core in this compound provide reactive handles for a variety of chemical transformations, making it a valuable precursor for the synthesis of more elaborate molecules.

The presence of the chloro group allows for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. nih.gov The carbonitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities. chemscene.com These reactions pave the way for the creation of libraries of novel compounds with potential applications in drug discovery and development. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various kinases, highlighting the therapeutic potential of this heterocyclic system. nih.gov

Integration into Complex Polycyclic Systems and Molecular Architectures

The strategic placement of reactive sites on this compound facilitates its use in the construction of intricate polycyclic systems. Through intramolecular and intermolecular cyclization reactions, this building block can be elaborated into more complex, fused heterocyclic structures.

One notable approach involves free-radical cyclization, which has been successfully employed to synthesize novel polyheterocycles containing both pyrrole (B145914) and pyridine (B92270) rings. beilstein-journals.org While not directly employing the title compound, these studies demonstrate the feasibility of using substituted pyrrolopyridines as precursors for complex, multi-ring systems. beilstein-journals.org The chloro and nitrile functionalities on this compound offer multiple avenues for designing and executing such cyclization strategies, leading to the generation of unique molecular scaffolds. These complex architectures are of significant interest in both medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

While direct studies on the involvement of this compound in supramolecular chemistry and self-assembly are limited, its structural motifs suggest a high potential for such applications. The pyrrolopyridine core, with its hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites, is capable of participating in directional intermolecular interactions.

Furthermore, the carbonitrile group can act as a hydrogen bond acceptor, and the aromatic rings can engage in π-π stacking interactions. These non-covalent interactions are the driving forces behind the formation of ordered supramolecular assemblies, such as liquid crystals, gels, and molecular networks. The ability to modify the periphery of the molecule through the chloro substituent provides a mechanism to tune these intermolecular forces and thereby control the self-assembly process. The development of functional supramolecular materials often relies on the precise control of molecular recognition and self-organization, areas where this compound could offer significant advantages.

Potential in Optoelectronic Materials Research (e.g., organic semiconductors, fluorescent dyes)

The pyrrolopyridine core is a component of various fluorescent molecules, and its derivatives have shown promise in the field of optoelectronics. mdpi.com The extended π-system of the fused aromatic rings in this compound suggests that it and its derivatives could possess interesting photophysical properties.

Research on related pyrrole-containing compounds has demonstrated their utility in the synthesis of organic semiconductors and fluorescent dyes. mdpi.com For example, certain pyrrolo[3,4-c]pyridine derivatives are known to be fluorescent. mdpi.com The electronic properties of the this compound scaffold can be further tuned by introducing electron-donating or electron-withdrawing groups at the chloro position. This modulation of the electronic structure could lead to the development of novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes for biological imaging. The inherent rigidity and planarity of the fused ring system are also desirable characteristics for achieving efficient charge transport in organic electronic devices.

Contributions to Fundamental Mechanistic Organic Chemistry Studies

The reactivity of the distinct functional groups within this compound makes it an interesting subject for fundamental mechanistic organic chemistry studies. The interplay between the pyrrole and pyridine rings, and the influence of the chloro and carbonitrile substituents on the reactivity of the heterocyclic core, can provide valuable insights into reaction mechanisms.

For example, studying the relative rates of nucleophilic aromatic substitution at the chloro-position versus reactions involving the carbonitrile group can elucidate the electronic effects within the molecule. Furthermore, the compound can serve as a model system for investigating the mechanisms of various cross-coupling and cyclization reactions that are fundamental to modern synthetic chemistry. A deeper understanding of the reactivity and reaction pathways of this and related molecules can lead to the development of new synthetic methodologies and a more rational design of complex molecular targets.

Below is a table summarizing the key properties of this compound and a related derivative.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1260382-96-4C₈H₄ClN₃177.59
5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile954112-87-9C₁₄H₈ClN₃253.69

Q & A

Q. What are the standard synthetic protocols for preparing 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

The synthesis typically involves functionalizing pyrrolopyridine scaffolds via cross-coupling reactions. For example:

  • Sonogashira Coupling : A palladium-catalyzed reaction between halogenated pyrrolopyridines (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and terminal alkynes, yielding ethynyl-substituted derivatives .
  • Active Methylene Modifications : Reacting pyrrolopyridine derivatives with reagents containing active methylene groups (e.g., malononitrile) to introduce carbonitrile groups .
  • Purification : Silica gel flash chromatography with heptane/ethyl acetate (8:2) is commonly used to isolate high-purity products .

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

  • ¹H NMR : Critical for confirming regioselectivity and substituent positions. For instance, peaks at δ 12.40 ppm (DMSO-d6) indicate NH protons in pyrrolopyridine derivatives .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated for analogs like 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine (R factor = 0.052) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Comparative Analysis : Align NMR data with structurally characterized analogs (e.g., 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine vs. 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid ).
  • Computational Modeling : Use tools like Molecular Operating Environment (MOE) to predict chemical shifts and compare with experimental data .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray studies, as done for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine .

Q. What strategies optimize reaction yields in cross-coupling reactions involving halogenated pyrrolopyridines?

Parameter Optimized Conditions Impact on Yield
CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂Increases coupling efficiency
SolventDMF or THF under anhydrous conditionsPrevents side reactions
Temperature80–100°C with microwave assistanceAccelerates reaction kinetics
Stoichiometry1:1.2 molar ratio (halide:alkyne)Minimizes unreacted starting material

Q. How do substituent positions (e.g., Cl at C5 vs. C4) affect electronic properties and biological activity?

  • Electronic Effects : Chlorine at C5 (electron-withdrawing) reduces electron density at the pyridine ring, altering reactivity in nucleophilic substitutions .
  • Biological Implications : Analogs like 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine show enhanced binding to kinase targets compared to non-halogenated derivatives .
  • Comparative Studies : Use Hammett constants (σ) to quantify substituent effects on reaction rates .

Q. What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with observed bioactivity .

Q. How should researchers design analogs for structure-activity relationship (SAR) studies?

  • Core Modifications : Introduce substituents at C3 (carbonitrile) or C5 (Cl) to probe steric and electronic effects .
  • Bioisosteric Replacement : Replace Cl with F or Br to assess halogen-specific interactions .
  • Hybrid Scaffolds : Combine pyrrolopyridine with pharmacophores like piperazine (e.g., 5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile) .

Q. Methodological Notes

  • Avoid Commercial Sources : Prioritize in-house synthesis over vendor procurement to ensure reproducibility.
  • Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent purity) meticulously, as minor variations can significantly impact outcomes .
  • Ethical Reporting : Disclose computational parameters (e.g., basis sets, convergence criteria) to enable validation .

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5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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Reactant of Route 2
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.